1-(2-Chloroethyl)-5-methyl-2-nitroimidazole
Overview
Description
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole is an organic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to an imidazole ring, which is further substituted with a chloroethyl group and a methyl group. Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiprotozoal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-5-methyl-2-nitroimidazole typically involves the nitration of an imidazole derivative followed by alkylation. One common method includes the nitration of 5-methylimidazole to introduce the nitro group at the 2-position. This is followed by the alkylation of the resulting 2-nitro-5-methylimidazole with 2-chloroethanol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties.
Scientific Research Applications
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiprotozoal activities.
Medicine: It is explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-5-methyl-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to the disruption of cellular processes. The molecular targets include DNA, proteins, and enzymes, which are essential for the survival and replication of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used in the treatment of anaerobic infections.
Uniqueness
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazoles. Its chloroethyl group allows for further chemical modifications, potentially leading to the development of new derivatives with enhanced efficacy and reduced toxicity.
Properties
IUPAC Name |
1-(2-chloroethyl)-5-methyl-2-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-4-8-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJVGHJIMUQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946357 | |
Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23571-42-8 | |
Record name | Imidazole, 1-(2-chloroethyl)-5-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023571428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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